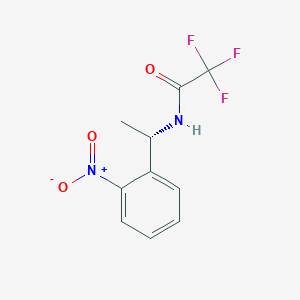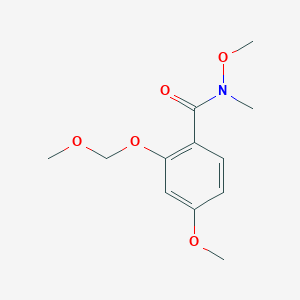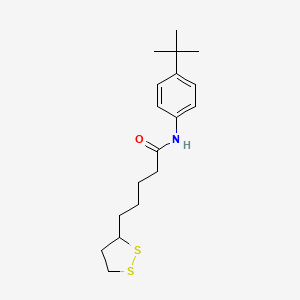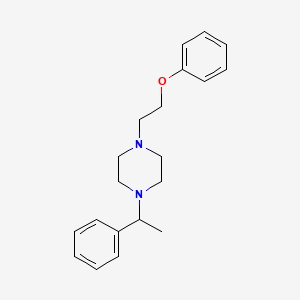
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a nitrophenyl group, and an acetamide moiety, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide typically involves the reaction of (S)-1-(2-nitrophenyl)ethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as thiols, amines, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: (S)-2,2,2-trifluoro-N-(1-(2-aminophenyl)ethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (S)-1-(2-nitrophenyl)ethylamine and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of (S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The nitrophenyl group may participate in electron transfer processes, while the acetamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(2-nitrophenyl)ethylamine
- 2,2,2-trifluoro-N-(1-phenylethyl)acetamide
- N-(2-nitrophenyl)acetamide
Uniqueness
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide is unique due to the presence of both the trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group provides opportunities for various chemical modifications and interactions. This combination of features makes the compound valuable for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C10H9F3N2O3 |
|---|---|
Molekulargewicht |
262.18 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(1S)-1-(2-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-6(14-9(16)10(11,12)13)7-4-2-3-5-8(7)15(17)18/h2-6H,1H3,(H,14,16)/t6-/m0/s1 |
InChI-Schlüssel |
WQBBZKAJIUGTCO-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)

![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)

![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)

![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)


